Cas no 2634687-84-4 (Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]-)
![Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]- structure](https://ja.kuujia.com/scimg/cas/2634687-84-4x500.png)
Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]- 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]-
- E75407
- 2-[(4S)-4-[(2R)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]pyridine
- (S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
- (4S)-4-[(2R)-butan-2-yl]-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
- 2634687-84-4
-
- インチ: 1S/C12H16N2O/c1-3-9(2)11-8-15-12(14-11)10-6-4-5-7-13-10/h4-7,9,11H,3,8H2,1-2H3/t9-,11-/m1/s1
- InChIKey: HACGYFCGBPVQLQ-MWLCHTKSSA-N
- SMILES: C1(C2=N[C@@H]([C@H](C)CC)CO2)=NC=CC=C1
計算された属性
- 精确分子量: 204.126263138g/mol
- 同位素质量: 204.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.5Ų
- XLogP3: 2.4
Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A1351961-100mg |
(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole |
2634687-84-4 | 97% | 100mg |
$85.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S958629-50mg |
(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole |
2634687-84-4 | 97% | 50mg |
¥329.40 | 2022-10-10 | |
1PlusChem | 1P01XDFA-100mg |
(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole |
2634687-84-4 | 97% | 100mg |
$36.00 | 2024-05-08 | |
eNovation Chemicals LLC | Y1248374-1g |
(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole |
2634687-84-4 | 97% | 1g |
$1380 | 2025-02-19 | |
Ambeed | A1351961-1g |
(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole |
2634687-84-4 | 97% | 1g |
$435.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1248374-100mg |
(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole |
2634687-84-4 | 97% | 100mg |
$90 | 2024-06-05 | |
Ambeed | A1351961-250mg |
(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole |
2634687-84-4 | 97% | 250mg |
$165.0 | 2025-02-20 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj2034-100mg |
Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]- |
2634687-84-4 | 100mg |
¥0.0 | 2024-07-19 | ||
eNovation Chemicals LLC | Y1248374-250mg |
(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole |
2634687-84-4 | 97% | 250mg |
$120 | 2024-06-05 | |
Aaron | AR01XDNM-100mg |
(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole |
2634687-84-4 | 97% | 100mg |
$42.00 | 2023-12-14 |
Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]- 関連文献
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
3. Back matter
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]-に関する追加情報
Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]- (CAS No. 2634687-84-4): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]-, identified by its CAS number 2634687-84-4, is a complex organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of a pyridine ring fused with an oxazole moiety, which endows it with unique chemical and biological properties. The stereochemistry of this compound, specifically the (4S) configuration of the oxazole ring and the (1R) configuration of the isopropyl group, plays a crucial role in determining its reactivity and potential applications.
The structural features of Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]- make it a versatile scaffold for the development of novel pharmaceutical agents. The pyridine ring is a common pharmacophore in many bioactive molecules, while the oxazole ring introduces additional functional groups that can participate in hydrogen bonding and other interactions with biological targets. These characteristics have led to its exploration in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications.
In recent years, there has been a surge in research focused on the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]- makes it an attractive candidate for such studies. The precise arrangement of atoms in this molecule allows for selective interactions with biological receptors, which can lead to more targeted and effective drug therapies. This has been particularly evident in the field of oncology, where enantiomerically pure compounds have shown promising results in preclinical studies.
The synthesis of Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the oxazole derivative followed by its functionalization with the pyridine moiety. The stereochemistry must be preserved throughout these steps to maintain the integrity of the final product. Advances in synthetic methodologies have enabled researchers to achieve high enantiomeric purity, which is essential for pharmaceutical applications.
One of the most compelling aspects of Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]- is its potential as a lead compound for drug discovery. Its unique structural motifs have been leveraged to design molecules with enhanced binding affinity and selectivity. For instance, studies have shown that derivatives of this compound exhibit potent inhibitory activity against certain enzymes implicated in inflammatory diseases. This has sparked interest in exploring its mechanism of action and potential therapeutic benefits.
The biological activity of this compound has been investigated through both computational modeling and experimental assays. Computational studies have helped predict how Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]- interacts with target proteins at the molecular level. These insights have guided the design of analogs with improved properties. Experimental validation through enzymatic assays and cell-based assays has further confirmed its biological relevance and provided initial data on its pharmacokinetic profile.
In addition to its pharmaceutical applications, Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]- has shown promise in other areas such as agrochemicals and material science. Its structural complexity allows for modifications that can tailor its properties for specific uses. For example, derivatives of this compound have been explored as intermediates in the synthesis of novel pesticides that offer improved efficacy and environmental safety.
The future direction of research on Pyridine, 2-[(4S)-4,5-dihydro-4-[ (1R)-1-methylpropyl]-2 oxazolyl]- is likely to focus on expanding its therapeutic applications and understanding its mode of action at a deeper level. Advances in techniques such as structure-based drug design and high-throughput screening will facilitate the identification of new derivatives with enhanced properties. Additionally, investigating its interactions with complex biological systems will provide valuable insights into its potential as a therapeutic agent.
The synthesis and characterization of this compound also highlight the importance of stereochemistry in medicinal chemistry. The precise control over chirality is crucial for achieving desired biological outcomes. As such, methodologies that enable efficient asymmetric synthesis will continue to be an area of active research.
In conclusion, ( CAS No . 2634687 -84 - 44 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , coupled with its stereochemical precision , make it a valuable scaffold for developing novel therapeutics . Ongoing research efforts are expected to uncover new applications and enhance our understanding of its potential benefits . As the field continues to evolve , compounds like this will play an increasingly important role in addressing unmet medical needs . p >
2634687-84-4 (Pyridine, 2-[(4S)-4,5-dihydro-4-[(1R)-1-methylpropyl]-2-oxazolyl]-) Related Products
- 1344674-94-7(3-{4-[(4-Methylbenzenesulfonyl)oxy]phenyl}prop-2-enoic acid)
- 1211525-82-4(5-Allylnicotinic acid)
- 1788681-22-0(7-(2-chlorophenyl)-4-[4-(morpholin-4-yl)benzoyl]-1,4-thiazepane)
- 2228412-20-0(4,4-difluoro-1-(2-fluoro-4-methoxyphenyl)cyclohexan-1-amine)
- 2138085-50-2(3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine)
- 343374-75-4((1-METHYL-4-PHENYLTETRAHYDRO-1H-PYRROL-3-YL)(PHENYL)METHANONE)
- 878727-01-6(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 896707-81-6(3-2-(pyrrolidin-1-yl)ethyl-2-sulfanylidene-1H,2H,3H,4H-pyrido2,3-dpyrimidin-4-one)
- 1220019-58-8(2-Methoxy-4-propylphenyl 3-piperidinyl etherhydrochloride)
- 1261681-15-5(2-Chloro-4-(2-(trifluoromethyl)phenyl)pyridine)
